molecular formula C5H7N3OS B13118026 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B13118026
M. Wt: 157.20 g/mol
InChI Key: RMJJOANXHBRGST-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of thiourea with an appropriate β-keto ester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include heating the reaction mixture to reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the mechanisms of various biological processes.

    Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-tetrazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry and material science.

    2-Thioxo-4-thiazolidinone: A compound with a thioxo group and similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.

    6-Methyl-2-thiouracil: A pyrimidine derivative with similar chemical properties and applications in medicinal chemistry.

Uniqueness

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

5-(methylamino)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3OS/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)

InChI Key

RMJJOANXHBRGST-UHFFFAOYSA-N

Canonical SMILES

CNC1=CNC(=S)NC1=O

Origin of Product

United States

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